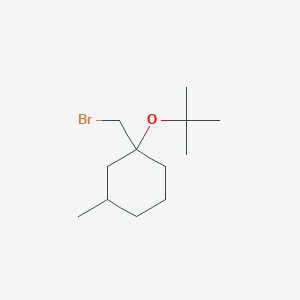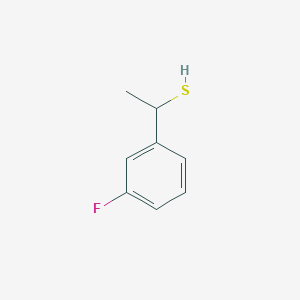
1-(3-Fluorophenyl)ethane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluorophenyl)ethane-1-thiol is an organosulfur compound with the molecular formula C8H9FS. It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a fluorinated phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol. Another method includes the use of 3-fluorobenzyl bromide and sodium hydrosulfide under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction temperature and time, are crucial factors in the industrial synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Fluorophenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides and bases like sodium hydroxide are typically used.
Major Products:
Oxidation: Disulfides.
Reduction: Thiolate anions.
Substitution: Thioethers.
Aplicaciones Científicas De Investigación
1-(3-Fluorophenyl)ethane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(3-Fluorophenyl)ethane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
1-(2-Fluorophenyl)ethane-1-thiol: Similar structure but with the fluorine atom in the ortho position.
1-(4-Fluorophenyl)ethane-1-thiol: Fluorine atom in the para position.
1-(3-Chlorophenyl)ethane-1-thiol: Chlorine atom instead of fluorine.
Uniqueness: 1-(3-Fluorophenyl)ethane-1-thiol is unique due to the specific positioning of the fluorine atom, which can influence its reactivity and interaction with biological targets. The presence of the thiol group also imparts distinct chemical properties compared to its analogs .
Propiedades
Fórmula molecular |
C8H9FS |
|---|---|
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
1-(3-fluorophenyl)ethanethiol |
InChI |
InChI=1S/C8H9FS/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3 |
Clave InChI |
HLAOXHLGUGSEPH-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=CC=C1)F)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




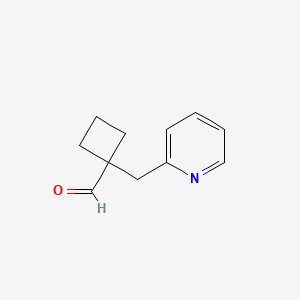
![Ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13309832.png)
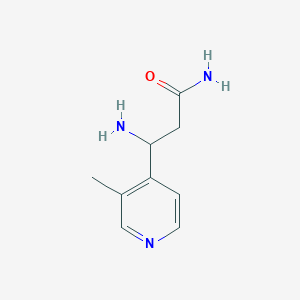
![(1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutyl)methanol](/img/structure/B13309837.png)

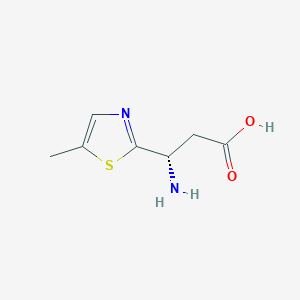

![(2-Amino-[1,2,4]triazolo[1,5-A]pyridin-7-YL)methanol](/img/structure/B13309850.png)

![5-(Methylsulfanyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13309880.png)

